Cas no 2172570-92-0 (5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde)

5-(Ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde with a sulfonyl functional group, offering unique reactivity in organic synthesis. Its pyrazole core and aldehyde moiety make it a valuable intermediate for constructing pharmacologically active compounds, agrochemicals, and functional materials. The ethanesulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or addition reactions. The compound’s stability under standard conditions and well-defined reactivity profile ensure consistent performance in multi-step syntheses. Its structural features enable applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The high purity and well-characterized properties of this compound support reproducible results in research and industrial applications.
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde structure
2172570-92-0 structure
Product name:5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No:2172570-92-0
MF:C7H10N2O3S
MW:202.230900287628
CID:6350797
PubChem ID:165777890

5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
    • EN300-1610072
    • 2172570-92-0
    • Inchi: 1S/C7H10N2O3S/c1-3-13(11,12)7-6(5-10)4-8-9(7)2/h4-5H,3H2,1-2H3
    • InChI Key: HJLXKPXCMVVHNF-UHFFFAOYSA-N
    • SMILES: S(CC)(C1=C(C=O)C=NN1C)(=O)=O

Computed Properties

  • Exact Mass: 202.04121336g/mol
  • Monoisotopic Mass: 202.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.4Ų
  • XLogP3: -0.4

5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1610072-5.0g
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
5g
$3189.0 2023-06-04
Enamine
EN300-1610072-10.0g
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
10g
$4729.0 2023-06-04
Enamine
EN300-1610072-2.5g
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
2.5g
$2155.0 2023-06-04
Enamine
EN300-1610072-0.1g
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
0.1g
$968.0 2023-06-04
Enamine
EN300-1610072-1.0g
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
1g
$1100.0 2023-06-04
Enamine
EN300-1610072-50mg
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
50mg
$924.0 2023-09-23
Enamine
EN300-1610072-100mg
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
100mg
$968.0 2023-09-23
Enamine
EN300-1610072-500mg
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
500mg
$1056.0 2023-09-23
Enamine
EN300-1610072-10000mg
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
10000mg
$4729.0 2023-09-23
Enamine
EN300-1610072-0.05g
5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde
2172570-92-0
0.05g
$924.0 2023-06-04

Additional information on 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Professional Introduction to 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 2172570-92-0)

5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2172570-92-0, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound consists of a pyrazole core substituted with an ethanesulfonyl group and a formyl aldehyde functionality, which makes it a versatile intermediate for various chemical transformations.

The pyrazole scaffold is a well-known heterocyclic system that plays a crucial role in medicinal chemistry due to its biological activity and synthetic accessibility. The presence of the ethanesulfonyl group enhances the compound's reactivity, making it suitable for further functionalization. This feature is particularly valuable in the synthesis of more complex molecules, such as inhibitors or agonists targeting specific biological pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Studies have demonstrated that compounds incorporating the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The aldehyde functionality in 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde provides an additional site for chemical modification, enabling the development of novel derivatives with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The combination of the ethanesulfonyl and aldehyde groups allows for diverse chemical reactions, such as condensation reactions with amines to form Schiff bases or nucleophilic addition reactions with alcohols to yield corresponding adducts. These transformations are fundamental in constructing more complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug design.

Recent advancements in computational chemistry have further highlighted the importance of 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Molecular modeling studies have revealed that this compound can interact with various biological targets through multiple binding sites, suggesting its potential as a lead compound for drug discovery. Additionally, computational methods have been employed to predict optimal synthetic routes, optimizing reaction conditions and minimizing byproduct formation.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of pyrazole derivatives. Several clinical trials have investigated compounds based on the pyrazole scaffold for their efficacy in treating chronic diseases such as cancer and neurodegenerative disorders. While 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde has not yet entered clinical trials, its structural features align well with those of known active pharmaceutical ingredients (APIs), suggesting its potential as a precursor for future drug candidates.

Synthetic methodologies have also seen significant advancements, particularly in the area of green chemistry. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize environmental impact while maintaining high yields and purity. The synthesis of 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde exemplifies these efforts, with recent studies reporting efficient multi-step syntheses that utilize readily available starting materials and environmentally benign conditions.

The versatility of this compound extends beyond pharmaceutical applications. It has shown promise in material science, where its unique reactivity enables the development of novel polymers and functional materials. For instance, its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing conjugated polymers used in organic electronics.

In conclusion, 5-(ethanesulfonyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 2172570-92-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive intermediate for drug development, material science, and synthetic chemistry. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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